molecular formula C12H10N2O4 B12682406 Glycine, N-(1H-indol-3-yloxoacetyl)- CAS No. 94732-37-3

Glycine, N-(1H-indol-3-yloxoacetyl)-

Cat. No.: B12682406
CAS No.: 94732-37-3
M. Wt: 246.22 g/mol
InChI Key: BXENFFOVSLXZQX-UHFFFAOYSA-N
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Description

Chemical Identity and IUPAC Nomenclature

The chemical identity of Glycine, N-(1H-indol-3-yloxoacetyl)- is defined by its molecular formula $$ \text{C}{12}\text{H}{12}\text{N}{2}\text{O}{3} $$, a molecular weight of 232.23 g/mol, and the IUPAC name 2-[2-(1H-indol-3-yl)acetamido]acetic acid . The structure consists of a glycine residue linked via an amide bond to the indole-3-acetyl moiety, which features a bicyclic indole ring system substituted at the third position (Figure 1).

Table 1: Synonyms and Registry Identifiers

Synonym Source Database Registry Number
N-(3-Indoleacetyl)glycine PubChem CID 446640
Indole-3-acetylglycine HMDB HMDB0240661
N-[1H-Indol-3-Yl-acetyl]glycine ChemSpider 393944
13113-08-1 ChemicalBook CAS 13113-08-1

The compound’s systematic name reflects its functional groups: the acetic acid backbone of glycine modified by an indole-3-acetyl substituent. Its structural depiction in PubChem and ChemSpider confirms the planar indole ring fused to a pyrrole moiety, with the acetyl-glycine chain extending from the third carbon.

Historical Discovery and Research Timeline

The study of indole derivatives dates to the late 19th century, with Emil Fischer’s pioneering work on indole synthesis. However, Glycine, N-(1H-indol-3-yloxoacetyl)- emerged as a distinct compound much later, paralleling advances in analytical techniques for detecting conjugated metabolites.

Key milestones include:

  • 2005 : Initial registration in PubChem (CID 446640), suggesting its characterization in early 21st-century metabolite studies.
  • 2020 : Detection in human urine via mass spectrometry, confirming its role as a metabolic byproduct of indole-3-acetic acid conjugation.
  • 2024–2025 : Updated structural and taxonomic annotations in ChemSpider and PubChem, reflecting advancements in computational chemistry and database curation.

The compound’s discovery is intertwined with broader investigations into indole biochemistry, particularly the metabolism of tryptophan derivatives in biological systems.

Taxonomic Classification in Chemical Databases

Glycine, N-(1H-indol-3-yloxoacetyl)- is cataloged across major chemical databases with consistent identifiers and classifications:

Table 2: Database Entries and Taxonomic Metadata

Database Identifier Classification Link
PubChem CID 446640 N-acylglycine; indoleacetic acid amide PubChem Entry
ChemSpider 393944 Organic compound; glycine conjugate ChemSpider Entry
HMDB HMDB0240661 Detected metabolite HMDB Entry
ChemicalBook 13113-08-1 Specialty chemical ChemicalBook Entry

In PubChem, it is classified under the subclass N-acylglycines, emphasizing its biochemical role as a conjugate of glycine. The HMDB entry further designates it as a "detected but not quantified" metabolite, underscoring its presence in biological systems without established quantitative thresholds.

Properties

CAS No.

94732-37-3

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]acetic acid

InChI

InChI=1S/C12H10N2O4/c15-10(16)6-14-12(18)11(17)8-5-13-9-4-2-1-3-7(8)9/h1-5,13H,6H2,(H,14,18)(H,15,16)

InChI Key

BXENFFOVSLXZQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(1H-indol-3-yloxoacetyl)- typically involves the reaction of glycine with an indole derivative under specific conditions. One common method involves the use of indole-3-carboxylic acid, which reacts with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product .

Industrial Production Methods

While specific industrial production methods for Glycine, N-(1H-indol-3-yloxoacetyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(1H-indol-3-yloxoacetyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole group can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various indole-based alcohols and amines .

Scientific Research Applications

Glycine, N-(1H-indol-3-yloxoacetyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Glycine, N-(1H-indol-3-yloxoacetyl)- involves its interaction with specific molecular targets and pathways. The indole group can interact with various enzymes and receptors, modulating their activity. This compound may also influence cellular signaling pathways, leading to changes in gene expression and protein function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Overview

The following table summarizes key structural analogs of IAG, highlighting differences in substituents, molecular properties, and reported bioactivities:

Compound Name Molecular Formula Key Substituents/Modifications Bioactivity/Application Reference
N-(3-Indoleacetyl)glycine (IAG) C₁₂H₁₂N₂O₃ Glycine linked to indole-3-acetyl Research use (precursor for esters)
N-(1H-Indol-3-ylacetyl)-L-isoleucine C₁₇H₂₁N₃O₄ Isoleucine replaces glycine Potential peptide-based therapeutics
2-(1H-Indol-3-yl)-N-phenylacetamide C₁₆H₁₄N₂O Phenyl group instead of glycine Synthetic intermediate; α-amylase inhibition
N-(1H-Indol-3-yloxoacetyl)glycine ethyl ester C₁₄H₁₄N₂O₄ Ethyl ester at carboxyl group Enhanced lipophilicity; commercial availability
[2-Hydroxy-2-(2-oxoindolin-3-ylidene)-acetylamino]acetic acid C₁₂H₁₀N₂O₅ Oxoindoline core; hydroxy and keto groups Antioxidant and enzyme inhibitory activity
2-(6-Methyl-1H-indol-3-yl)acetic acid C₁₁H₁₁NO₂ Methyl group at indole C6 position Altered steric/electronic properties

Key Comparative Insights

Substituent Effects on Bioactivity
  • In contrast, the glycine moiety in IAG offers hydrogen-bonding capacity, which may favor solubility in aqueous environments .
  • Aromatic vs.
Functional Group Impact on Physicochemical Properties
  • Esterification : The ethyl ester derivative of IAG exhibits higher lipophilicity (logP ~1.2 vs. -0.5 for IAG), making it more suitable for cellular uptake studies .
  • Oxoindoline Derivatives: Compounds like [2-Hydroxy-2-(2-oxoindolin-3-ylidene)-acetylamino]acetic acid (, compound 38) feature a conjugated oxoindoline system, which stabilizes the molecule through resonance and enhances antioxidant activity via radical scavenging .
Steric and Electronic Modifications

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